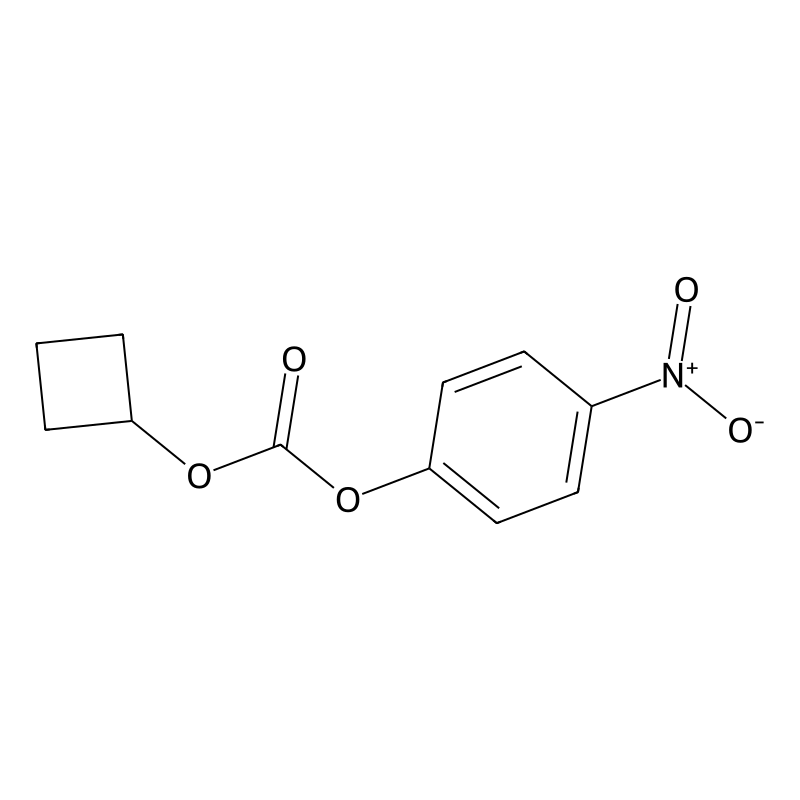Cyclobutyl 4-nitrophenyl carbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cyclobutyl 4-nitrophenyl carbonate is an organic compound characterized by the presence of a cyclobutyl group and a nitrophenyl carbonate moiety. Its chemical structure features a cyclobutane ring bonded to a 4-nitrophenyl group through a carbonate functional group. This compound is of interest due to its potential applications in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of biologically active compounds.
Moreover, the presence of the nitro group on the phenyl ring may influence the reactivity and stability of the compound, potentially facilitating electrophilic aromatic substitution reactions or reducing conditions that could lead to the reduction of the nitro group.
The synthesis of Cyclobutyl 4-nitrophenyl carbonate can be achieved through several methods:
- Direct Carbonation: Cyclobutyl alcohol can be reacted with phosgene or its derivatives in the presence of a base to yield Cyclobutyl 4-nitrophenyl carbonate.
- Nucleophilic Substitution: The reaction between cyclobutyl halides and sodium 4-nitrophenol in a suitable solvent can also produce this compound.
- Carbamate Formation: Utilizing activated carbonates derived from cyclobutyl alcohol and reacting them with 4-nitrophenol under mild conditions can yield Cyclobutyl 4-nitrophenyl carbonate effectively .
Cyclobutyl 4-nitrophenyl carbonate has potential applications in:
- Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways influenced by nitrophenol derivatives.
- Materials Science: In polymer chemistry as a monomer or cross-linking agent due to its unique structural properties.
- Chemical Probes: For studying enzyme mechanisms or cellular processes where carbonate activation is involved.
Interaction studies involving Cyclobutyl 4-nitrophenyl carbonate focus on its reactivity with various nucleophiles. For instance, studies have shown that it can react with primary and secondary amines to form corresponding carbamates with high yields . Additionally, its interactions with biological macromolecules could reveal insights into its potential therapeutic roles or toxicological profiles.
Cyclobutyl 4-nitrophenyl carbonate belongs to a class of compounds that includes various substituted phenolic carbonates. Below are some similar compounds highlighted for comparison:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenyl Carbonate | Simple phenolic structure | Commonly used as a starting material |
| 4-Methylphenyl Carbonate | Methyl substitution on phenol | Increased lipophilicity |
| Cyclohexyl 4-nitrophenyl Carbonate | Cyclohexane ring instead of cyclobutane | Different steric effects influencing reactivity |
| Benzoyl Carbonate | Benzene ring with carbonyl | Often used in polymerization reactions |
Cyclobutyl 4-nitrophenyl carbonate is unique due to its cyclobutane ring structure, which introduces distinct steric and electronic properties compared to other carbonates. This uniqueness may lead to different reactivity patterns and biological interactions compared to more common phenolic carbonates.








